4-(Bromomethyl)-2-chloro-3-methylpyridine
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Overview
Description
4-(Bromomethyl)-2-chloro-3-methylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a bromomethyl group at the fourth position, a chlorine atom at the second position, and a methyl group at the third position on the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-chloro-3-methylpyridine typically involves the bromination of 2-chloro-3-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The bromination reaction is followed by purification steps including distillation and recrystallization to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Pyridine N-oxides from oxidation reactions.
- Reduced methylpyridine derivatives from reduction reactions.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-3-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-cancer and anti-inflammatory agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-3-methylpyridine involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzyme activity or altering cellular pathways. The chlorine and methyl groups on the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
4-(Bromomethyl)pyridine: Lacks the chlorine and methyl substituents, making it less sterically hindered and potentially more reactive.
2-Chloro-3-methylpyridine: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
4-(Chloromethyl)-2-chloro-3-methylpyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and applications.
Uniqueness: 4-(Bromomethyl)-2-chloro-3-methylpyridine is unique due to the combination of the bromomethyl, chlorine, and methyl groups on the pyridine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C7H7BrClN |
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Molecular Weight |
220.49 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-3-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3 |
InChI Key |
BXTKXHPNNZUWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)CBr |
Origin of Product |
United States |
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